REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:15])([CH3:14])[C:3]#[C:4]B1C2CCCC1CCC2.[CH3:16][C:17]([CH3:21])([CH3:20])[CH:18]=[O:19].C(OCC)C.C(CN)O>CCCCC.CO>[CH3:16][C:17]([CH3:21])([CH3:20])[CH:18]([OH:19])[C:4]#[C:3][Si:2]([CH3:1])([CH3:14])[CH3:15]
|
Name
|
B-(2-(trimethylsilyl)ethynyl)-9-borabicyclo[3.3.1]nonane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C#CB1C2CCCC1CCC2)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
440 μL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
795 μL
|
Type
|
reactant
|
Smiles
|
CC(C=O)(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
500 μL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir at room temperature for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the solvent under a positive nitrogen pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
TEMPERATURE
|
Details
|
Cool to 0° C.
|
Type
|
STIRRING
|
Details
|
Stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
centrifuge the reaction mixture and separate the clear supernatant liquid
|
Type
|
WASH
|
Details
|
Wash the precipitate with pentane (2×10 mL)
|
Type
|
WASH
|
Details
|
Wash with water (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
purify by silica gel chromatography (19:1 hexane/ethyl acetate)
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C#C[Si](C)(C)C)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.25 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |